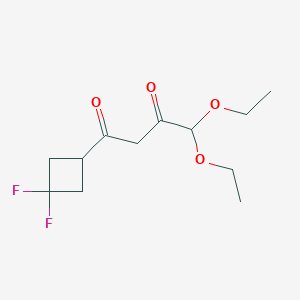

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Beschreibung

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a fluorinated diketone derivative featuring a 3,3-difluorocyclobutyl substituent and diethoxy groups at the 4-position. The difluorocyclobutyl group enhances rigidity and metabolic stability, while the diethoxy moieties may improve solubility compared to non-alkoxy-substituted analogs . Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging fluorine’s electronegativity to modulate reactivity and bioavailability.

Eigenschaften

Molekularformel |

C12H18F2O4 |

|---|---|

Molekulargewicht |

264.27 g/mol |

IUPAC-Name |

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione |

InChI |

InChI=1S/C12H18F2O4/c1-3-17-11(18-4-2)10(16)5-9(15)8-6-12(13,14)7-8/h8,11H,3-7H2,1-2H3 |

InChI-Schlüssel |

OOVDOGURUXMKAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C(=O)CC(=O)C1CC(C1)(F)F)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors

Attachment of the Diethoxybutane Moiety: The diethoxybutane group is introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: Alkyl halides, NaH, KOtBu

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Functionalized derivatives with amines, thiols, etc.

Wissenschaftliche Forschungsanwendungen

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Investigated for its potential as a bioactive compound. The fluorinated cyclobutyl ring can interact with biological targets, leading to potential therapeutic applications.

Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a candidate for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.

Wirkmechanismus

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with molecular targets through the fluorinated cyclobutyl ring. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- The target compound’s 2 F atoms balance these effects.

- Ring Systems : Cyclobutyl (target) vs. cyclopropyl () rings influence steric strain and conformational flexibility. Cyclobutane’s larger ring may improve thermal stability.

- Alkoxy vs. Fluorinated Substituents : The diethoxy groups in the target compound likely enhance solubility compared to trifluoro (e.g., ) or benzodioxolyl () analogs.

Biologische Aktivität

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a synthetic compound with the CAS number 2639417-63-1. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. The following sections will detail its biological activity, including relevant studies and findings.

The biological activity of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is largely attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence metabolic pathways and cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione exhibit antimicrobial properties. For instance, derivatives of diketones have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential in this area.

Anticancer Properties

Research into diketones has revealed their potential as anticancer agents. The structural features of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione may contribute to apoptosis induction in cancer cells. A study on similar compounds demonstrated significant cytotoxic effects on tumor cell lines, indicating a possible pathway for therapeutic applications.

Enzyme Inhibition

Enzyme inhibition is another area where diketones have shown promise. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes. This inhibition could lead to alterations in cell proliferation and survival rates.

Study 1: Antimicrobial Efficacy

A study conducted on diketone derivatives found that several exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy, revealing that certain structural modifications increased potency.

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| Diketone A | 15 mm | E. coli |

| Diketone B | 20 mm | S. aureus |

| Diketone C | 18 mm | P. aeruginosa |

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, the cytotoxic effects of diketones were evaluated using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds could induce apoptosis at micromolar concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Diketone A | 10 µM | HeLa |

| Diketone B | 5 µM | MCF-7 |

| Diketone C | 15 µM | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.